molecular formula C16H20ClNO2S B1423333 (2,4-Dimethylphenyl)(3-methanesulfonylphenyl)methanamine hydrochloride CAS No. 1354952-21-8

(2,4-Dimethylphenyl)(3-methanesulfonylphenyl)methanamine hydrochloride

Cat. No.: B1423333
CAS No.: 1354952-21-8
M. Wt: 325.9 g/mol
InChI Key: LJMQNOICCBZWSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4-Dimethylphenyl)(3-methanesulfonylphenyl)methanamine hydrochloride (CAS: 1536808-84-0) is a diarylmethanamine derivative featuring two aromatic substituents: a 2,4-dimethylphenyl group and a 3-methanesulfonylphenyl group. The methanesulfonyl (mesyl) group confers strong electron-withdrawing properties, while the dimethylphenyl moiety introduces steric bulk and lipophilicity. This compound is typically synthesized via sulfonation and subsequent amine salt formation, as inferred from related synthetic pathways in and . Its hydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmaceutical research .

Properties

IUPAC Name

(2,4-dimethylphenyl)-(3-methylsulfonylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S.ClH/c1-11-7-8-15(12(2)9-11)16(17)13-5-4-6-14(10-13)20(3,18)19;/h4-10,16H,17H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMQNOICCBZWSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C2=CC(=CC=C2)S(=O)(=O)C)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Methanesulfonyl-Substituted Aromatic Intermediate

The methanesulfonyl group (–SO2CH3) is introduced onto the phenyl ring commonly via sulfonylation reactions using methanesulfonyl chloride or methanesulfonic acid derivatives under controlled conditions.

  • Typical Reaction Conditions: Aromatic sulfonylation is performed in the presence of a base such as pyridine or triethylamine to capture the released HCl, often in an inert solvent like dichloromethane or tetrahydrofuran.
  • Temperature Control: The reaction is maintained at low temperatures (0–5 °C) initially to control reactivity and then warmed to room temperature for completion.
  • Purification: The sulfonylated aromatic intermediate is purified by aqueous workup followed by recrystallization or chromatography.

Formation of the Methanamine Linkage

The key step involves coupling the 2,4-dimethylphenyl moiety with the 3-methanesulfonylphenyl group through a methanamine bridge.

  • Reductive Amination Approach: A common method is reductive amination, where an aldehyde or ketone derivative of one aromatic ring is reacted with an amine derivative of the other ring.
  • Reagents: Formaldehyde or paraformaldehyde is used as the methylene source, reacting with the amine to form the methanamine linkage.
  • Catalysts and Reducing Agents: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride are typical mild reducing agents employed to reduce the imine intermediate selectively.
  • Solvent Systems: Methanol or ethanol are often used as solvents, with pH carefully controlled to favor imine formation and reduction.

Conversion to Hydrochloride Salt

  • Salt Formation: The free base amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as diethyl ether or ethanol.
  • Isolation: The hydrochloride salt precipitates out and is collected by filtration.
  • Drying and Characterization: The salt is dried under vacuum and characterized by melting point, NMR, and mass spectrometry to confirm identity and purity.

Detailed Experimental Data and Conditions

Step Reagents/Conditions Yield (%) Notes
Aromatic sulfonylation Methanesulfonyl chloride, pyridine, DCM, 0–25 °C 85–90 Controlled addition, aqueous workup
Reductive amination 2,4-Dimethylphenylamine, formaldehyde, NaBH3CN, MeOH 75–80 pH ~6, room temp, monitored by TLC
Hydrochloride salt formation HCl in ethanol or ether >95 Precipitation, filtration, vacuum drying

Research Findings and Optimization Notes

  • Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress, especially during reductive amination.
  • Selectivity: Use of mild reducing agents ensures selective reduction of imine without over-reduction or side reactions.
  • Purity: The hydrochloride salt form enhances compound stability and crystallinity, facilitating purification.
  • Solvent Choice: Polar protic solvents like methanol favor imine formation and reduction, while nonpolar solvents are preferred for sulfonylation to minimize side reactions.
  • Temperature Control: Low temperatures during sulfonylation prevent polysubstitution and degradation.

Summary Table of Preparation Methodology

Stage Reaction Type Key Reagents Solvent Temperature Yield Range Remarks
Sulfonylation Electrophilic aromatic substitution Methanesulfonyl chloride, base DCM, pyridine 0–25 °C 85–90% Controlled addition critical
Methanamine linkage Reductive amination Formaldehyde, NaBH3CN Methanol 0–25 °C 75–80% pH control important
Hydrochloride salt formation Salt formation HCl Ethanol/ether Room temperature >95% Precipitation and filtration

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethylphenyl)(3-methanesulfonylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Therapeutic Potential

Research indicates that (2,4-dimethylphenyl)(3-methanesulfonylphenyl)methanamine hydrochloride may serve as a potential therapeutic agent due to its structural similarity to known pharmacological compounds. Its applications in drug development could include:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. The methanesulfonyl group can enhance interactions with biological targets involved in cancer progression.
  • Neuroprotective Effects : Given its ability to cross the blood-brain barrier, this compound could be explored for neuroprotective applications, particularly in neurodegenerative disorders.

Case Study: Thrombocytopenia Treatment

A related compound has been investigated for its agonistic effects on thrombopoietin receptors, which are crucial for platelet production. This suggests that (2,4-dimethylphenyl)(3-methanesulfonylphenyl)methanamine hydrochloride could be further studied for similar therapeutic applications in enhancing platelet counts in thrombocytopenic patients.

Fluorescent Probes

The photophysical properties of (2,4-dimethylphenyl)(3-methanesulfonylphenyl)methanamine hydrochloride make it a candidate for use as a fluorescent probe in biological assays. Its ability to emit fluorescence upon excitation can facilitate:

  • Cell Imaging : Used in live-cell imaging studies to track cellular processes.
  • Biomolecular Interactions : Investigating protein-ligand interactions through fluorescence resonance energy transfer (FRET) techniques.

Organic Electronics

The compound's unique electronic properties position it as a potential material in organic electronics:

  • Organic Light Emitting Diodes (OLEDs) : Its stability and electronic characteristics may allow it to function as an emissive layer or host material in OLEDs.
  • Organic Photovoltaics (OPVs) : The compound could be explored for use in OPVs due to its ability to facilitate charge transport.

Mechanism of Action

The mechanism of action of (2,4-Dimethylphenyl)(3-methanesulfonylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Name CAS Substituents Key Structural Differences Molecular Weight
Target Compound 1536808-84-0 2,4-Dimethylphenyl; 3-methanesulfonylphenyl ~291.82*
(2,6-Dimethylphenyl)methanamine HCl 21294-14-4 2,6-Dimethylphenyl Single phenyl ring; lacks sulfonyl group 171.67
(3,4-Dimethylphenyl)methanamine HCl 4152-83-4 3,4-Dimethylphenyl Single phenyl ring; methyl positions differ 171.67
(4-Methoxyphenyl)(phenyl)methanamine HCl 5267-46-9 4-Methoxyphenyl; phenyl Methoxy (electron-donating) vs. mesyl (electron-withdrawing) 249.74
(2-Chlorophenyl)(2,4-dimethylphenyl)methanamine HCl 43198497† 2-Chlorophenyl; 2,4-dimethylphenyl Chloro substituent vs. mesyl group 253.75

*Estimated based on molecular formula C₁₆H₁₉ClNO₂S. †PubChem CID ().

Key Insights :

  • Methoxy-substituted analogs (e.g., CAS 5267-46-9) exhibit contrasting electronic profiles, which may influence metabolic stability and pharmacokinetics .

Functional Group Comparisons

Compound Name Functional Groups Biological Implications
Target Compound Methanesulfonyl, dimethyl Enhanced enzyme inhibition potential due to sulfonyl group’s hydrogen-bonding capacity .
[4-(Ethanesulfonyl)-3-fluorophenyl]methanamine HCl Ethanesulfonyl, fluoro Fluorine enhances electronegativity; ethanesulfonyl increases steric bulk .
Diphenhydramine HCl () Diphenylmethoxy, dimethylamino Ethanolamine derivative with sedative properties; lacks sulfonyl group .
(S)-Cyclopropyl(2,4-dimethylphenyl)methanamine HCl Cyclopropyl, dimethyl Cyclopropyl group improves metabolic resistance vs. mesyl’s polarity .

Key Insights :

  • Sulfonyl-containing compounds (e.g., target compound, CAS 1803611-51-9) may exhibit stronger interactions with polar enzyme active sites compared to alkyl or halogenated analogs .
  • Cyclopropyl groups (CAS 1213682-09-7) enhance rigidity and metabolic stability, whereas mesyl groups may improve solubility .

Physicochemical and Pharmacokinetic Properties

Property Target Compound (2-Chlorophenyl)(2,4-dimethylphenyl)methanamine HCl (4-Methoxyphenyl)(phenyl)methanamine HCl
LogP* ~2.8 (estimated) ~3.1 ~2.5
Solubility (aq.) Moderate (HCl salt) Low (hydrophobic Cl) Moderate (methoxy enhances polarity)
Molecular Weight 291.82 253.75 249.74
Synthetic Complexity High (sulfonation steps) Moderate (alkylation) Low (ether formation)

*Predicted using substituent contributions.

Key Insights :

  • The target compound’s mesyl group reduces LogP compared to chloro analogs, balancing lipophilicity and solubility .
  • Synthetic routes for sulfonated compounds (e.g., target) are more complex, impacting cost and scalability .

Research and Application Context

  • Safety : Hydrochloride salts generally improve handling, but sulfonyl groups may introduce unique toxicity profiles requiring further study .
  • Market Availability : The target compound is discontinued (), highlighting challenges in sourcing compared to simpler analogs like (2,6-dimethylphenyl)methanamine HCl .

Biological Activity

(2,4-Dimethylphenyl)(3-methanesulfonylphenyl)methanamine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Overview

  • IUPAC Name : (2,4-Dimethylphenyl)(3-methanesulfonylphenyl)methanamine hydrochloride
  • Molecular Formula : C16H19N·ClO2S
  • CAS Number : 1354952-21-8

The biological activity of (2,4-Dimethylphenyl)(3-methanesulfonylphenyl)methanamine hydrochloride is primarily attributed to its interaction with various molecular targets within biological pathways. It is believed to modulate the activity of specific receptors and enzymes, which can lead to a range of physiological effects.

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For instance, related compounds have shown inhibition of cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.

  • Case Study : A derivative exhibited an IC50 value of 0.3 µM against certain cancer cell lines, demonstrating potent cytotoxicity compared to standard treatments .

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of hydroxysteroid dehydrogenases, which are critical in steroid metabolism. Inhibiting these enzymes can have therapeutic implications for conditions such as endometrial hyperplasia and cancer.

  • Research Findings : Studies have shown that the compound can reverse estrogen-induced endometrial hyperplasia in transgenic mouse models, suggesting its potential as a therapeutic agent in hormone-related disorders .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anticancer ActivityIC50 values ranging from 0.3 - 1.2 µM across various cell lines
Enzyme InhibitionEffective against hydroxysteroid dehydrogenases, reversing hyperplasia
Receptor InteractionModulates receptor activity affecting tumor growth

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2,4-Dimethylphenyl)(3-methanesulfonylphenyl)methanamine hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, coupling 3-methanesulfonylbenzaldehyde with 2,4-dimethylphenylamine under catalytic hydrogenation (e.g., Pd/C or NaBH4_4) may yield the amine intermediate, followed by HCl salt formation. Reaction temperature (25–80°C), solvent polarity (e.g., THF vs. DMF), and stoichiometry of reagents should be optimized to minimize by-products like over-alkylated species. Purity can be monitored via HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound, and how are spectral contradictions resolved?

  • Methodological Answer : Use 1^1H/13^13C NMR to confirm the aromatic substitution pattern and methanesulfonyl group integration. Discrepancies in NMR shifts (e.g., overlapping peaks) may arise from steric hindrance near the dimethylphenyl group; deuteration or 2D-COSY experiments can resolve these. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR confirms sulfonyl (S=O, ~1350 cm1^{-1}) and amine (N–H, ~3300 cm1^{-1}) functional groups. Cross-validation with X-ray crystallography is ideal but requires high-purity crystals .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Screen for receptor-binding affinity (e.g., serotonin or dopamine receptors) using radioligand displacement assays (IC50_{50} determination). Cell viability assays (MTT or resazurin) in neuronal or cancer cell lines assess cytotoxicity. Dose-response curves (1 nM–100 µM) and statistical analysis (e.g., nonlinear regression for EC50_{50}/IC50_{50}) are essential. Include positive controls (e.g., known antagonists) and triplicate replicates to ensure reproducibility .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity when synthesizing chiral derivatives of this compound?

  • Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-Ru complexes) during the amination step. Chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry quantifies enantiomeric excess (ee). Kinetic resolution via enzymatic methods (e.g., lipase-mediated hydrolysis) may separate diastereomers. Computational modeling (DFT or molecular docking) predicts steric/electronic factors influencing enantioselectivity .

Q. What strategies address contradictory data in receptor-binding studies, such as conflicting IC50_{50} values across assays?

  • Methodological Answer : Variability may stem from assay conditions (e.g., buffer pH, membrane preparation methods). Standardize protocols: use identical cell lines (e.g., HEK293 expressing target receptors), temperature (25°C vs. 37°C), and incubation times. Validate results with orthogonal assays (e.g., functional cAMP assays vs. radioligand binding). Apply statistical tools (e.g., Grubbs’ test) to identify outliers and repeat experiments with fresh compound batches to exclude degradation artifacts .

Q. How can the environmental fate and biodegradation pathways of this compound be modeled in ecotoxicology studies?

  • Methodological Answer : Use OECD 301 guidelines for aerobic biodegradation in activated sludge. LC-MS/MS tracks parent compound and metabolites (e.g., sulfonyl group hydrolysis products). QSAR models predict persistence (half-life) and bioaccumulation potential based on logP and molecular weight. Microcosm studies simulate soil/water systems to assess microbial degradation rates. Include controls (e.g., NaN3_3 to inhibit microbial activity) and replicate samples (n ≥ 3) .

Q. What computational methods predict the compound’s pharmacokinetic properties, such as blood-brain barrier (BBB) permeability?

  • Methodological Answer : Use in silico tools like SwissADME or MOE to calculate descriptors: topological polar surface area (TPSA < 60 Å2^2 favors BBB penetration), logP (ideal range: 2–5), and P-glycoprotein substrate likelihood. Molecular dynamics simulations model lipid bilayer interactions. Validate predictions with in vivo studies (e.g., rodent brain/plasma ratio measurements via LC-MS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,4-Dimethylphenyl)(3-methanesulfonylphenyl)methanamine hydrochloride
Reactant of Route 2
(2,4-Dimethylphenyl)(3-methanesulfonylphenyl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.